1,3-Dioxolane, 4-(2-chloroethoxy)-
Description
1,3-Dioxolane, 4-(2-chloroethoxy)- is a cyclic ether derivative with a 1,3-dioxolane core substituted at the 4-position by a 2-chloroethoxy group. This structure combines the solvent properties of dioxolane with the reactivity of a chloroethoxy substituent, making it valuable in organic synthesis and specialty chemical applications.
Properties
CAS No. |
16162-31-5 |
|---|---|
Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.574 |
IUPAC Name |
4-(2-chloroethoxy)-1,3-dioxolane |
InChI |
InChI=1S/C5H9ClO3/c6-1-2-8-5-3-7-4-9-5/h5H,1-4H2 |
InChI Key |
PXXJNJPYHVSVNX-UHFFFAOYSA-N |
SMILES |
C1C(OCO1)OCCCl |
Synonyms |
1,3-Dioxolane, 4-(2-chloroethoxy)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 1,3-Dioxolane, 4-(2-chloroethoxy)- with analogous dioxolane derivatives:
Key Observations :
- Substituent Size and Polarity : The 2-chloroethoxy group introduces both chlorine (electronegative) and ethoxy (polar) functionalities, enhancing reactivity in nucleophilic substitutions compared to methyl or methoxy groups .
- Thermal Stability: Derivatives like 4-p-chlorophenoxymethyl-2-ethoxy-1,3-dioxolane exhibit higher thermal stability (boiling point >120°C under vacuum), likely due to bulky aromatic substituents . In contrast, smaller substituents (e.g., chloromethyl) may lower boiling points.
- Synthetic Accessibility : Chloromethyl-substituted dioxolanes (e.g., 4-(chloromethyl)-2,2-dimethyl-) are synthesized in moderate yields (~54%), while methoxyethoxy derivatives achieve higher yields (up to 86%) due to optimized reaction conditions .
Reactivity and Functional Group Interactions
- Nucleophilic Substitution : The chloroethoxy group in 1,3-Dioxolane, 4-(2-chloroethoxy)- is susceptible to nucleophilic attack, enabling its use in alkylation reactions. For example, similar compounds like 4-(chloromethyl)-1,3-dioxolane react with sodium diethyldithiocarbamate to form functionalized esters .
- Solvent Compatibility : Unlike parent 1,3-dioxolane (used in lithium battery electrolytes for its low toxicity ), chloroethoxy derivatives may exhibit reduced compatibility with polar solvents due to increased hydrophobicity.
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